REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[CH2:5]([CH3:6])[c:7]1[n:8][c:9](-[c:12]2[cH:13][c:14]([O:18][CH3:19])[cH:15][cH:16][cH:17]2)[o:10][cH:11]1.[Cl:20][CH2:21][Cl:22]>>[CH2:5]([CH3:6])[c:7]1[n:8][c:9](-[c:12]2[cH:13][c:14]([OH:18])[cH:15][cH:16][cH:17]2)[o:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1coc(-c2cccc(OC)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCc1coc(-c2cccc(O)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |